(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
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Properties
CAS No. |
620584-42-1 |
|---|---|
Molecular Formula |
C21H12BrN3O2 |
Molecular Weight |
418.25 |
IUPAC Name |
(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ |
InChI Key |
BIKOSSQRYDMEEH-SDNWHVSQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Furan Ring : Utilizing furan derivatives and brominated phenyl compounds.
- Acrylonitrile Addition : The introduction of acrylonitrile to form the final product through nucleophilic addition reactions.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related furan derivative was tested against various human cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicated significant cytotoxic effects with IC50 values in the range of 6.26 to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Preliminary investigations into similar furan derivatives revealed effective inhibition against a range of microorganisms including bacteria and fungi. For example, certain furan carboxamides showed significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Efficacy
A study evaluating a series of acrylonitrile derivatives demonstrated that compounds with furan and quinazoline moieties exhibited enhanced antitumor activity compared to their analogs lacking these structures. The study utilized MTS assays to measure cell viability across different concentrations, confirming a dose-dependent response .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, derivatives of furan were screened against various pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) effective against both bacterial and fungal strains.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound D | E.coli | 32 |
| Compound E | S.aureus | 16 |
| Compound F | C.albicans | 64 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have shown affinity for DNA binding, disrupting replication processes.
- Induction of Apoptosis : Certain structural motifs are known to trigger apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in high yield?
- Methodological Answer: Synthesis typically involves multi-step routes, including Suzuki-Miyaura coupling for furan-bromophenyl conjugation and Knoevenagel condensation for acrylonitrile formation. Critical parameters include:
- Temperature control (e.g., 60–80°C for coupling reactions to avoid side products) .
- Solvent selection (polar aprotic solvents like DMF for solubility and reaction efficiency) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the E-isomer .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Combine analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry and stereochemistry, particularly E-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons) .
- IR spectroscopy to identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, carbonyl ~1680 cm⁻¹) .
Q. What structural features influence this compound’s reactivity in biological assays?
- Methodological Answer: Key groups include:
- 4-Oxoquinazolinone moiety : Hydrogen-bond acceptor sites for enzyme interactions (e.g., kinase inhibition) .
- 3-Bromophenyl-furan : Enhances lipophilicity (logP ~3.5) for membrane permeability .
- Acrylonitrile group : Electrophilic β-carbon for covalent binding to cysteine residues in target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
- Methodological Answer: Common issues include incomplete cyclization or dimerization. Strategies:
- Catalyst screening : Use Pd(OAc)₂/XPhos for Suzuki coupling (yields >75%) vs. cheaper Ni catalysts (risk of byproducts) .
- Acid/base additives : Pyridine or Et₃N to scavenge HBr during quinazolinone formation .
- In situ monitoring : TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) to track intermediate formation .
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Solutions:
- Dose-response standardization : Use Hill slope analysis to compare IC₅₀ values across studies (e.g., cytotoxicity vs. enzymatic inhibition) .
- Impurity profiling : LC-MS to identify trace aldehydes or dimers from incomplete acrylonitrile formation .
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization assays .
Q. How does the E-configuration of the acrylonitrile group impact target selectivity?
- Methodological Answer: The E-isomer’s geometry aligns the nitrile and quinazolinone groups for optimal target engagement. Techniques to confirm relevance:
- X-ray crystallography : Compare binding modes of E- and Z-isomers co-crystallized with EGFR kinase .
- Molecular dynamics simulations : Calculate binding free energy differences (ΔΔG >2 kcal/mol favors E-isomer) .
Q. What computational strategies predict off-target interactions for this compound?
- Methodological Answer:
- Pharmacophore modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify kinase or GPCR off-targets .
- ADMET prediction : Use SwissADME to assess CYP450 inhibition risk (e.g., CYP3A4 >50% at 10 µM) .
Q. How can structural modifications enhance metabolic stability without reducing potency?
- Methodological Answer: Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
